2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide typically involves multi-step organic reactionsThe final step involves the formation of the acetamide linkage through a condensation reaction with an appropriate amine and acetic acid derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used
Scientific Research Applications
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which serves as the core structure.
Indoloquinoxalines: Compounds with similar indole and quinoxaline structures.
Chloroquinoxalines: Compounds with a chloro substituent on the quinoxaline ring
Uniqueness
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
116990-01-3 |
---|---|
Molecular Formula |
C24H18ClN5O |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClN5O/c1-15(16-7-3-2-4-8-16)28-29-22(31)14-30-21-12-11-17(25)13-18(21)23-24(30)27-20-10-6-5-9-19(20)26-23/h2-13H,14H2,1H3,(H,29,31)/b28-15+ |
InChI Key |
UCBLZFKPHWZKGV-RWPZCVJISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31)/C5=CC=CC=C5 |
Canonical SMILES |
CC(=NNC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.